3-Benzyl-6-methyl-2,5-piperazinedione
Overview
Description
3-Benzyl-6-methyl-2,5-piperazinedione is a natural product found in Bacteria and Nocardiopsis gilva with data available.
Mechanism of Action
Target of Action
Cyclic peptides, including Cyclo(Ala-Phe), have been widely reported to have therapeutic abilities in the treatment of cancer . They have been proven through in vitro and in vivo studies against breast, lung, liver, colon, and prostate cancers, among others . .
Mode of Action
Cyclic peptides like Cyclo(Ala-Phe) have been shown to exert a higher binding affinity towards targeted receptors, in which they could displace endogenous proteins to disrupt the signaling cascades responsible for tumor growth . They can exert cytotoxic effects on cancer cells . .
Biochemical Pathways
They can disrupt signaling cascades responsible for tumor growth .
Pharmacokinetics
Cyclic peptides are known to have distinct biochemical and therapeutic properties for pharmaceutical applications . They have high binding affinities and low metabolic toxicity .
Result of Action
Cyclo(Ala-Phe) displays significant anti-diatom activity with the inhibitory rate of 50% at the concentration of 50 microg/mL . It’s also suggested that cyclic peptides like Cyclo(Ala-Phe) can exert cytotoxic effects on cancer cells .
Action Environment
The action of Cyclo(Ala-Phe) can be influenced by various environmental factors. For instance, the production of cyclic peptides like Cyclo(Ala-Phe) can be significantly influenced by factors such as heating time, heating temperature, and pH . Moreover, it’s suggested that cyclic peptides can maintain a higher level yield in neutral and weakly alkaline environment (pH 6–10) than acid (pH 3–5) environment .
Biochemical Analysis
Biochemical Properties
They can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their structure and the nature of the enzyme or receptor they interact with .
Cellular Effects
Other diketopiperazines have been shown to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of Cyclo(Ala-Phe) in animal models .
Properties
IUPAC Name |
3-benzyl-6-methylpiperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXWPOWVDIUTPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932399 | |
Record name | 3-Benzyl-6-methyl-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14474-78-3 | |
Record name | 3-Benzyl-6-methyl-2,5-piperazinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-6-methyl-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of Cyclo(Ala-Phe)?
A1: Cyclo(Ala-Phe) has been identified in a variety of natural sources, including:
- Marine microorganisms: Both a marine fungus [] and a marine bacterium [] have been identified as producers of Cyclo(Ala-Phe).
- Cocoa beans: Cyclo(Ala-Phe) is one of the diketopiperazines formed during the roasting of cocoa beans, contributing to the characteristic bitterness of cocoa [].
- Cultures of the fungus Phellinus igniarius: This fungus has been found to produce Cyclo(Ala-Phe) alongside other cyclic dipeptides and various chemical compounds [].
Q2: Does Cyclo(Ala-Phe) contribute to the sensory properties of food and beverages?
A: Yes, Cyclo(Ala-Phe) has been identified as one of the diketopiperazines present in wines []. While its specific sensory contribution in wine is not detailed in the provided research, its presence in roasted cocoa beans and contribution to their bitterness [] suggests it could play a role in the flavor profile of wines as well.
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